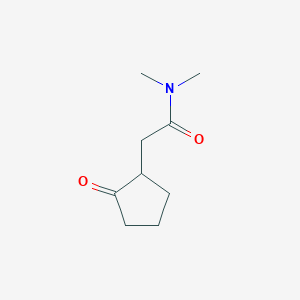
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol
描述
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol, also known as [1,1′-Biphenyl]-2-ol-13C6, is a stable isotope-labeled compound. It is a phenolic compound where six carbon atoms are labeled with the stable isotope carbon-13. This labeling makes it particularly useful in various scientific research fields, including chemistry, biology, and medicine .
作用机制
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Phenolic compounds are known to interact with their targets through hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Phenolic compounds are known to modulate various biochemical pathways, including those involved in oxidative stress and inflammation . They can also influence the metabolism of other compounds in the body .
Pharmacokinetics
Phenolic compounds, in general, are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds are known to exert antioxidant, anti-inflammatory, and anticancer effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of “2-Phenyl-13C6-phenol, 99 atom % 13C” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-13C6-phenol typically involves the introduction of carbon-13 into the phenol structure. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the reaction. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of 2-Phenyl-13C6-phenol involves large-scale synthesis using carbon-13 labeled benzene derivatives. The process is optimized to achieve high yields and purity, with isotopic purity reaching 99 atom % 13C. The production process is carefully monitored to maintain the integrity of the carbon-13 labeling .
化学反应分析
Types of Reactions: 2-Phenyl-13C6-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenols
科学研究应用
2-Phenyl-13C6-phenol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of phenolic drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
相似化合物的比较
Phenol-13C6: Another carbon-13 labeled phenolic compound.
Benzyl alcohol-13C6: A carbon-13 labeled benzyl alcohol.
Benzyl bromide-13C6: A carbon-13 labeled benzyl bromide
Comparison: 2-Phenyl-13C6-phenol is unique due to its biphenyl structure, which provides additional sites for substitution and interaction compared to simpler phenolic compounds like Phenol-13C6. This makes it more versatile in various applications, particularly in studies involving complex reaction mechanisms and metabolic pathways .
属性
IUPAC Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1+1,2+1,3+1,6+1,7+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMOWNGBBNAJR-QBTRQFLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745800 | |
| Record name | (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-48-4 | |
| Record name | (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287389-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


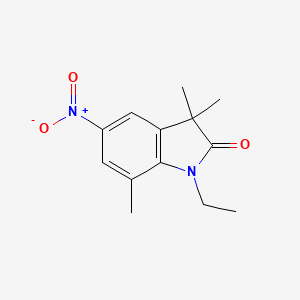

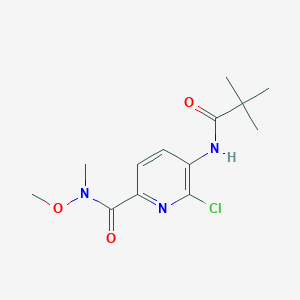
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
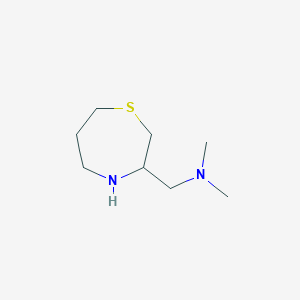
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
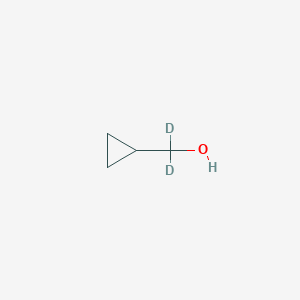
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)
![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428270.png)
